Paromamine as a Platform for Novel Aminoglycosides: First-in-Class Heterologous Production in E. coli
Paromamine offers a unique platform for the generation of novel aminoglycosides, a feature not shared by its downstream analogs. It is the first aminoglycoside intermediate for which a complete gene set was successfully expressed heterologously in an engineered E. coli system, enabling the combinatorial biosynthesis of 4,5- and 4,6-disubstituted DOS-containing aminoglycosides [1]. This contrasts with mature antibiotics like neomycin and kanamycin, which are terminal products and not amenable to such precursor-directed diversification in a heterologous host.
| Evidence Dimension | Heterologous Biosynthetic Production |
|---|---|
| Target Compound Data | Successful production of paromamine in engineered E. coli BL21 (DE3) Δpgi from butirosin gene cluster |
| Comparator Or Baseline | Other aminoglycoside intermediates or final products |
| Quantified Difference | First report of heterologous expression of paromamine gene set in E. coli |
| Conditions | E. coli BL21 (DE3) Δpgi host expressing genes from butirosin gene cluster |
Why This Matters
This establishes paromamine as a uniquely accessible biosynthetic building block for creating novel aminoglycoside derivatives, a capability not available with terminal antibiotics.
- [1] Kurumbang NP, Liou K, Sohng JK. Biosynthesis of paromamine derivatives in engineered Escherichia coli by heterologous expression. J Appl Microbiol. 2010 May;108(5):1780-8. View Source
